molecular formula C19H17NO5 B13140282 1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 89586-82-3

1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione

Cat. No.: B13140282
CAS No.: 89586-82-3
M. Wt: 339.3 g/mol
InChI Key: HGVDYWYCDYFSIU-UHFFFAOYSA-N
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Description

2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, hydroxy, and allyloxyethoxy groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthracene-9,10-dione, which is then subjected to etherification reactions to introduce the allyloxyethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, followed by the addition of 2-(allyloxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Allyloxy)ethoxy)ethanol
  • 2-(2-Ethoxyethoxy)ethanol
  • 2-(2-(Methoxy-Ethoxy)-Ethoxy)-Ethanol

Uniqueness

Compared to similar compounds, 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione stands out due to its anthraquinone core, which imparts unique chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

89586-82-3

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(2-prop-2-enoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C19H17NO5/c1-2-7-24-8-9-25-14-10-13(21)15-16(17(14)20)19(23)12-6-4-3-5-11(12)18(15)22/h2-6,10,21H,1,7-9,20H2

InChI Key

HGVDYWYCDYFSIU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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